methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate
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Description
Scientific Research Applications
Antimicrobial Applications
Several studies highlight the synthesis and evaluation of compounds structurally related to methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate for antimicrobial applications. For example, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink paste have shown very good antimicrobial effects (El‐Wahab et al., 2015). Similarly, novel thiazoles and pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized, exhibiting antimicrobial activities exceeding those of reference drugs in some cases (Alsaedi et al., 2019; Amer et al., 2011).
Structural and Chemical Synthesis Studies
The molecule's structural characteristics and synthesis approaches have been extensively explored. Studies on the hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds reveal complex molecular interactions, offering insights into the design of new molecular entities with enhanced properties (Portilla et al., 2007). Further, the synthesis and crystal structure determination of related compounds have facilitated the understanding of molecular conformations essential for developing new chemical entities (Metz et al., 2010).
Pharmacological Potential
Research has also been conducted on the synthesis of derivatives for pharmacological investigations, highlighting the potential of these compounds as analgesic and anti-inflammatory agents. A study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has identified compounds with significant analgesic and anti-inflammatory activities, showing mild ulcerogenic potential compared to indomethacin (Gokulan et al., 2012).
properties
IUPAC Name |
methyl 4-[[2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-29-20(26)13-8-10-14(11-9-13)22-16(25)12-24-18(21)17(19(23-24)30-2)31(27,28)15-6-4-3-5-7-15/h3-11H,12,21H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOWZMIKQZHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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